4-庚基环己酮

描述

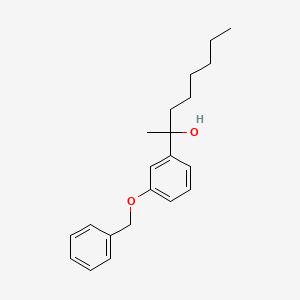

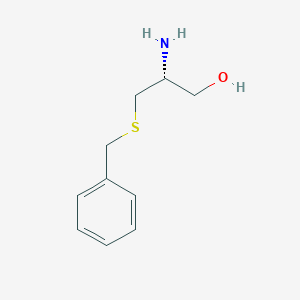

4-Heptylcyclohexanone is a cyclohexanone derivative with a heptyl substituent. It is a compound that can be synthesized through various chemical reactions and has been studied for its potential applications in different fields, including materials science and medicinal chemistry.

Synthesis Analysis

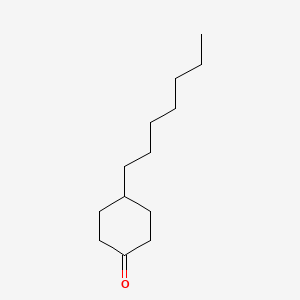

The synthesis of cyclohexanone derivatives can be achieved through different methods. For instance, a method for synthesizing 4-propylcyclohexanone, a related compound, involves the use of 4-propylphenol over a palladium/carbon catalyst under specific conditions, resulting in high conversion and selectivity . Although this method is for a propyl derivative, similar catalytic processes could potentially be adapted for the synthesis of 4-heptylcyclohexanone.

Molecular Structure Analysis

The molecular structure of cyclohexanone derivatives is characterized by the presence of a six-membered ring with a ketone functional group. The cyclohexanone ring can adopt different conformations, such as the chair conformation, which is considered the most stable due to minimal steric strain . The substituents on the cyclohexanone ring can influence the overall molecular geometry and properties of the compound.

Chemical Reactions Analysis

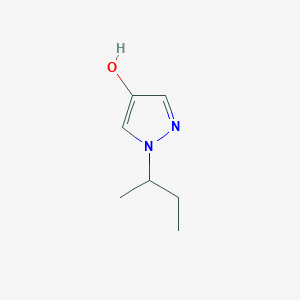

Cyclohexanone derivatives can undergo various chemical reactions. For example, the synthesis of a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, demonstrates the use of enzymatic asymmetric reduction, which introduces chirality at specific positions of the cyclohexanone ring . This indicates that 4-heptylcyclohexanone could also be a substrate for similar stereoselective reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanone derivatives are influenced by their molecular structure. For example, the presence of a heptyl group in 4-heptylcyclohexanone would likely affect its solubility, boiling point, and other physical properties. The synthesis of polymers based on 4-tertiary butyl-cyclohexanone moiety suggests that such derivatives can be incorporated into polymers, affecting their solubility, thermal properties, and conductivity . Similarly, the liquid crystalline properties of polymers containing a 4-methyl-cyclohexanone moiety indicate that the cyclohexanone core can impart mesomorphic behavior to materials .

科学研究应用

分析特性和检测

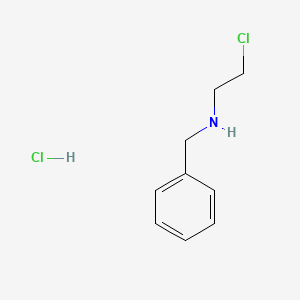

已对4-庚基环己酮及相关化合物进行了分析研究,以便在各种生物基质中对其进行鉴定和定量。例如,De Paoli等人(2013年)利用气相色谱和质谱等技术对与4-庚基环己酮密切相关的致幻芳基环己胺进行了表征。他们开发了一种在血液、尿液和玻璃体液中定性和定量分析这些化合物的方法(De Paoli et al., 2013)。

化学合成和催化

大量研究集中在合成4-庚基环己酮及类似化合物上。例如,Hong(2005年)描述了使用钯/碳催化剂在优化条件下合成4-丙基环己酮,这是一种结构类似的化合物,实现了高转化率和选择性(Hong, 2005)。此外,Wu等人(2022年)报道了一种高效合成cis-4-丙基环己醇的方法,这是液晶显示器的中间体,使用突变醇脱氢酶,突出了这类过程的工业适用性(Wu et al., 2022)。

药物和生物应用

在药物研究中,像4-庚基环己酮这样的化合物已被探索其潜在的医药应用。Blackstone和Bowman(1999年)合成了新的4-氨基-4-芳基环己酮,并发现它们具有显著的镇痛活性,表明这类化合物的医学相关性(Blackstone & Bowman, 1999)。

环境和工业应用

Wang等人(2011年)展示了环己酮的用途,这是一种与4-庚基环己酮在结构上相似的化合物,在水性介质中对苯酚进行选择性加氢,展示了其在工业过程中的作用(Wang et al., 2011)。

安全和危害

属性

IUPAC Name |

4-heptylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHCPRHASHNSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80520711 | |

| Record name | 4-Heptylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80520711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Heptylcyclohexanone | |

CAS RN |

16618-75-0 | |

| Record name | 4-Heptylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80520711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine)](/img/structure/B1338731.png)

![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1338737.png)